(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide
Description
This compound is an acrylamide derivative featuring three distinct structural motifs:
- Electron-rich aromatic system: A (3,4-dimethoxyphenyl) group, which enhances π-π stacking and redox activity.
- Heterocyclic pharmacophore: A 4-fluorobenzo[d]thiazol-2-yl moiety, known for its role in kinase inhibition and anticancer activity .
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S/c1-28-18-10-8-15(13-19(18)29-2)9-11-21(27)26(14-16-5-4-12-30-16)23-25-22-17(24)6-3-7-20(22)31-23/h3,6-11,13,16H,4-5,12,14H2,1-2H3/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOCIMNIZJLLLU-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N(CC2CCCO2)C3=NC4=C(C=CC=C4S3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N(CC2CCCO2)C3=NC4=C(C=CC=C4S3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide belongs to a class of benzothiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound, summarizing recent research findings and case studies that highlight its potential therapeutic applications.
Structure and Synthesis
The structure of the compound can be broken down into key functional groups:
- Benzothiazole moiety: Known for its anticancer properties.
- Dimethoxyphenyl group: Enhances lipophilicity and may contribute to biological activity.
- Tetrahydrofuran ring: Potentially increases solubility and bioavailability.
The synthesis typically involves the reaction of appropriate precursors under controlled conditions, often requiring multiple steps to ensure high yield and purity.
Anticancer Properties
Recent studies have demonstrated that benzothiazole derivatives exhibit potent anticancer activities across various cancer cell lines. For instance, compounds similar to this compound have shown:
- Inhibition of cell proliferation : Significant antiproliferative effects were observed in human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) at low micromolar concentrations .
- Induction of apoptosis : The compound promotes apoptosis in cancer cells, which is crucial for effective cancer treatment .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | < 1 | Induction of apoptosis; cell cycle arrest |
| A549 | < 1 | Inhibition of AKT and ERK signaling pathways |
| H1299 | < 1 | Decreased IL-6 and TNF-α levels |
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects:
- Reduction of inflammatory cytokines : Studies indicate that it significantly lowers levels of IL-6 and TNF-α in activated macrophages . This suggests potential applications in treating inflammatory diseases.
Case Studies
- Synthesis and Evaluation : A study synthesized a series of benzothiazole derivatives, including the target compound. The evaluation showed that compounds with similar structures inhibited tumor growth effectively in vitro and in vivo models .
- Mechanistic Insights : Another research highlighted that the compound's mechanism involves modulation of key signaling pathways associated with cancer cell survival and proliferation. Specifically, it was found to inhibit both AKT and ERK pathways, which are critical for tumor growth .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Methoxy vs. Hydroxy Groups : Methoxy substituents (e.g., in the target compound) improve metabolic stability compared to hydroxy groups (Compound 2, ), but reduce hydrogen-bonding capacity.
- Thiazole vs.
- Fluorine Position : 4-Fluorophenyl () vs. 4-fluorobenzo[d]thiazol-2-yl: The latter may increase membrane permeability due to lipophilic fluorine .
Anti-inflammatory Activity (Compound 2 vs. Target Compound)
- Compound 2 (): Exhibits anti-inflammatory activity via NO inhibition (IC₅₀ = 17.00 μM), comparable to quercetin.
- Target Compound: The 3,4-dimethoxyphenyl group may suppress NO production similarly, but the bulky tetrahydrofuran-methyl group could reduce bioavailability.
Anticancer Potential (Hypothesized)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
